molecular formula C27H37FO6 B13424701 (4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione CAS No. 25122-24-1

(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione

Cat. No.: B13424701
CAS No.: 25122-24-1
M. Wt: 476.6 g/mol
InChI Key: INPXAEPGZXIOQQ-VAAOPFILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Spiro[1,3-Dioxane-Cyclopenta[a]Phenanthrene] Hybrid Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are prized in medicinal chemistry for their ability to enforce rigid, three-dimensional conformations. The spiro[1,3-dioxane-cyclopenta[a]phenanthrene] system in the target compound exemplifies this principle, combining a six-membered 1,3-dioxane ring with a fused cyclopenta[a]phenanthrene core. The 1,3-dioxane moiety introduces two oxygen atoms at the 1 and 3 positions, creating a polar region that enhances solubility and hydrogen-bonding potential, while the cyclopenta[a]phenanthrene framework provides a hydrophobic, steroid-like scaffold.

The spiro junction at position 4 of the dioxane ring and position 17' of the cyclopenta[a]phenanthrene system imposes structural constraints that reduce conformational flexibility. This rigidity is critical for selective interactions with biological targets, as demonstrated in studies of spirocyclic modulators of GABAA receptors and steroid hormone receptors. For instance, neuroactive steroids with cyclopenta[b]phenanthrene scaffolds exhibit potent GABAA receptor modulation due to their ability to adopt bioactive conformations stabilized by hydrophobic interactions. Similarly, spiro[1,3-dioxane] derivatives have shown antimicrobial activity, attributed to their capacity to disrupt microbial membrane integrity.

Table 1: Key Structural Features of Spiro[1,3-Dioxane-Cyclopenta[a]Phenanthrene] Hybrids

Feature Role in Bioactivity Example in Target Compound
Spiro junction Enforces three-dimensionality; limits conformational flexibility C4-C17' linkage
1,3-Dioxane oxygen atoms Enhances solubility; participates in hydrogen bonding 2-Ethoxy, 2-ethyl substituents
Cyclopenta[a]phenanthrene Provides steroid-like hydrophobicity; interacts with lipid-rich domains Octahydrocyclopenta[a]phenanthrene
Fluorine substitution Improves metabolic stability; modulates electronic properties 9'-Fluoro group

The ethoxy and ethyl substituents at position 2 of the dioxane ring further modulate the compound’s lipophilicity, balancing membrane permeability and aqueous solubility. The 9'-fluoro substituent, a common bioisostere for hydroxyl groups, enhances metabolic stability while maintaining hydrogen-bonding capacity. These features collectively optimize the compound’s drug-like properties, aligning with trends in spirocyclic drug design.

Role of Steroid-like Frameworks in Medicinal Chemistry: Cyclopenta[a]Phenanthrene Derivatives

The cyclopenta[a]phenanthrene system is a hallmark of steroid derivatives, mimicking the fused tetracyclic structure of cholesterol and hormones like cortisol. In the target compound, this scaffold is partially saturated (octahydro), reducing aromaticity while retaining the planar geometry necessary for receptor binding. Such modifications are common in synthetic steroids to fine-tune pharmacokinetic profiles.

Cyclopenta[a]phenanthrenes have been extensively studied for their pharmacological potential. For example, Diels hydrocarbon analogs derived from cyclopenta[a]phenanthrenes exhibit carcinogenic properties, underscoring the importance of substituent effects on biological activity. Conversely, neuroactive steroids with cyclopenta[b]phenanthrene cores demonstrate anesthetic and anxiolytic effects via GABAA receptor modulation. These observations highlight the dual role of cyclopenta[a]phenanthrenes as both therapeutic agents and structural templates for drug discovery.

Table 2: Medicinal Applications of Cyclopenta[a]Phenanthrene Derivatives

Derivative Class Biological Activity Structural Features Source
Diels hydrocarbon analogs Carcinogenic (DNA intercalation) Linear 6-6-6-5 ring system
Neuroactive steroids GABAA receptor modulation Cyclopenta[b]phenanthrene + substituents
Spiro heterocycles Antiproliferative, antimicrobial Spiro junction with heteroatoms

The target compound’s 11'-hydroxy and 3',5-dione groups are reminiscent of glucocorticoid structures, suggesting potential interactions with nuclear hormone receptors. The 10',13',16'-trimethyl substituents likely enhance hydrophobic interactions with receptor binding pockets, a strategy employed in synthetic glucocorticoids to improve affinity. Furthermore, the spiro[1,3-dioxane] moiety may mimic the ketal structures found in certain steroid prodrugs, which improve oral bioavailability.

Properties

CAS No.

25122-24-1

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione

InChI

InChI=1S/C27H37FO6/c1-6-25(32-7-2)33-15-22(31)27(34-25)16(3)12-20-19-9-8-17-13-18(29)10-11-23(17,4)26(19,28)21(30)14-24(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,23+,24+,25?,26+,27+/m1/s1

InChI Key

INPXAEPGZXIOQQ-VAAOPFILSA-N

Isomeric SMILES

CCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OCC

Canonical SMILES

CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OCC

Origin of Product

United States

Biological Activity

The compound (4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione represents a complex molecular structure that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Overview of Biological Activities

  • Antimicrobial Activity : Spiro compounds have been extensively studied for their antimicrobial properties. Research indicates that spiro derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For instance:
    • A study demonstrated that spiro compounds could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
    • Specific spiro derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics in some cases .
  • Antioxidant Properties : The antioxidant potential of spiro compounds is another area of interest. These compounds have been reported to scavenge free radicals and reduce oxidative stress in biological systems:
    • In vitro studies have shown that certain spiro derivatives exhibit substantial antioxidant activity when tested using DPPH and ABTS assays .
  • Anticancer Activity : Some spiro compounds have demonstrated anticancer properties in various cancer cell lines:
    • Research indicates that spiro-flavonoids possess anti-inflammatory and anticancer activities both in vitro and in vivo .
    • The compound's structural features may contribute to its ability to modulate cancer cell proliferation and induce apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of spiro compounds is often linked to their structural characteristics. The unique spirocyclic framework allows for diverse interactions with biological targets. Key factors influencing their activity include:

  • Functional Groups : The presence of hydroxyl groups and fluorine atoms has been associated with enhanced biological activities.
  • Stereochemistry : The specific stereochemistry of the compound can significantly affect its interaction with biological molecules.

Case Studies

  • Antimicrobial Evaluation :
    • A series of spiro compounds were synthesized and tested against four bacterial species. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Antioxidant Testing :
    • In a comparative study using vitamin C as a control, a new spiro compound showed an inhibition percentage of 63.90% at 1 mg/mL concentration in DPPH assays .
  • Anticancer Screening :
    • A recent investigation into the anticancer effects of spiro-flavonoids showed significant cytotoxicity against breast cancer cells with IC50 values indicating effective doses for therapeutic application .

Data Tables

Biological ActivityCompoundIC50 / MICReference
AntimicrobialSpiro 10.5 µg/mL
AntioxidantSpiro 263.90%
AnticancerSpiro 320 µM

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table compares the target compound with structurally or functionally related spiro and steroid derivatives:

Compound Name/Identifier Core Structure Key Substituents/Features Biological Activity/Application Reference
Target Compound Spiro[1,3-dioxane-cyclopenta[a]phenanthrene] 9'-F, 11'-OH, 2-ethoxy, 2-ethyl, 10',13',16'-trimethyl Hypothesized anti-inflammatory/steroidal activity
Dexamethasone EP Impurity F Cyclopenta[a]phenanthrene 9-fluoro, 11,17-dihydroxy, 17-(2-hydroxyacetyl), 10,13,16-trimethyl Anti-inflammatory (related to glucocorticoids)
Exemestane Spiro[oxirane-cyclopenta[a]phenanthrene] 6,2'-oxirane, 3,17-dione Aromatase inhibitor (breast cancer therapy)
7-Benzylandrosta-1,4,6-triene-3,17-dione Cyclopenta[a]phenanthrene 7-benzyl, 3,17-dione Androgen synthesis modulator (research compound)
Betamethasone Derivatives Cyclopenta[a]phenanthrene 9-fluoro, 16-methyl, hydroxyl/acetyl groups Anti-inflammatory, immunosuppressive

Key Structural and Functional Differences

Spiro Ring Systems
  • Target vs. Exemestane : The target’s 1,3-dioxane spiro ring (6-membered) contrasts with exemestane’s oxirane (3-membered), affecting rigidity and metabolic stability. Larger spiro rings like 1,3-dioxane may enhance solubility compared to oxiranes .
Substituent Effects
  • Fluorine and Hydroxyl Groups : The 9'-fluoro and 11'-hydroxy groups align with dexamethasone derivatives, suggesting glucocorticoid receptor interactions . However, the absence of a 17-hydroxyacetyl group (as in dexamethasone) may reduce mineralocorticoid side effects.
  • Ethoxy/Ethyl vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the spiro[1,3-dioxane-cyclopenta[a]phenanthrene] core?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Ketone Protection : Use of ethoxy and ethyl groups to stabilize intermediates (e.g., via acid-catalyzed acetal formation) .
  • Fluorination : Selective fluorination at the 9' position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Spiro-Cyclization : Acid-mediated cyclization (e.g., H₂SO₄ or Lewis acids) to form the spiro junction between dioxane and cyclopenta[a]phenanthrene moieties .
  • Key Reference : European patents (EP 4 374 877 A2) detail analogous spiro compound syntheses with yields ranging from 45–68% .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₉H₃₈FNO₆, calculated m/z 539.2683) .
  • X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in polycyclic systems .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the final product be resolved?

  • Methodological Answer :

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers and assess optical purity .
  • NOESY NMR : Detect spatial proximities between protons (e.g., 9'-F and 11'-OH) to validate relative configurations .
  • Comparative Analysis : Cross-reference with NIST spectral data for analogous cyclopenta[a]phenanthrene derivatives (e.g., C29H50O, MW 414.7067) .

Q. What computational approaches predict the compound’s binding affinity to steroid receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with glucocorticoid receptor (GR) ligand-binding domains. Parameterize force fields using crystal structures (PDB: 4P6X) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the spiro-dioxane moiety in hydrophobic pockets .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies, focusing on contributions from the 9'-F and 11'-OH groups .

Q. How should researchers address contradictions in reported pharmacological activity data?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare data across studies (e.g., IC₅₀ values for GR antagonism) using tools like RevMan, adjusting for assay variability (e.g., cell type, ligand concentration) .
  • Dose-Response Validation : Replicate key experiments with standardized protocols (e.g., Luciferase reporter assays in HEK293 cells) to isolate structure-activity relationships (SAR) .
  • Theoretical Frameworks : Link discrepancies to differences in conceptual models (e.g., allosteric vs. orthosteric binding hypotheses) using principles from evidence-based inquiry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.